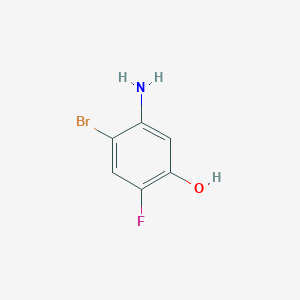

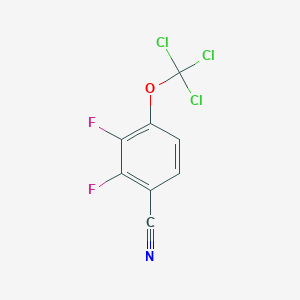

![molecular formula C11H10ClN3O B1404685 1-{1-[(4-氯苯基)甲基]-1H-1,2,3-三唑-4-基}乙烷-1-酮 CAS No. 1443291-25-5](/img/structure/B1404685.png)

1-{1-[(4-氯苯基)甲基]-1H-1,2,3-三唑-4-基}乙烷-1-酮

描述

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.

The exact mass of the compound 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成和结构表征

1-{1-[(4-氯苯基)甲基]-1H-1,2,3-三唑-4-基}乙烷-1-酮及其衍生物因其合成和结构表征而被广泛研究。该领域的研究重点是合成各种三唑化合物及其肟衍生物,并对其核磁共振 (NMR) 光谱、单晶 X 射线和元素分析进行了研究。这些研究提供了有关这些化合物的分子结构和性质的关键信息 (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023), (Dong & Huo, 2009)。

抗菌和抗真菌应用

多项研究探讨了三唑衍生物的抗菌和抗真菌特性。已经合成了一些新型三唑化合物并筛选了它们对各种细菌和真菌物种的疗效。这些发现突出了三唑衍生物作为对抗微生物和真菌感染的活性剂的潜力 (Kumar, Veena, Anantha Lakshmi, Kamala, & Sujatha, 2017)。

缓蚀

还对三唑衍生物用作缓蚀剂进行了研究。研究表明,这些化合物可以在某些环境(例如盐酸)中有效抑制腐蚀。这使得它们在金属保存至关重要的工业应用中很有价值 (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020)。

抗癌研究

关于三唑衍生物的潜在抗癌特性的研究正在兴起。一些研究调查了新型三唑化合物的合成并评估了它们对癌细胞系的疗效。这项研究为寻找新型抗癌药物和疗法做出了贡献 (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016)。

作用机制

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as anti-allergic , anti-inflammatory , and antiviral activities. These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including oxidative stress pathways and glutathione metabolism . These pathways can have downstream effects on cellular functions and overall organism health.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have various effects, such as reducing the number of reactive oxygen species (ros)-positive cells and increasing the levels of reduced glutathione in cells .

Action Environment

For example, the presence of allergens can trigger the anti-allergic activity of some compounds

生化分析

Biochemical Properties

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . The interaction with xanthine oxidase is crucial as it helps in reducing the production of uric acid, which is beneficial in treating conditions like gout. Additionally, this compound has been observed to interact with glutathione peroxidase and glutathione reductase, enhancing the antioxidant defense mechanism in cells .

Cellular Effects

The effects of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective effects by reducing oxidative stress induced by hydrogen peroxide . It achieves this by lowering reactive oxygen species (ROS) levels and boosting the glutathione system. Furthermore, it has been shown to modulate gene expression related to oxidative stress and inflammation, thereby improving cell survival and function .

Molecular Mechanism

At the molecular level, 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one exerts its effects through several mechanisms. It binds to the active sites of enzymes like xanthine oxidase, inhibiting their activity . This binding interaction is facilitated by the triazole ring, which provides a stable and effective binding interface. Additionally, this compound influences gene expression by interacting with transcription factors and signaling pathways involved in oxidative stress response . These interactions lead to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that while the compound maintains its efficacy in reducing oxidative stress and inflammation, its potency may diminish slightly over time. This degradation is likely due to environmental factors such as light and temperature, which can affect the compound’s stability.

Dosage Effects in Animal Models

The effects of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation without noticeable toxicity . At higher doses, some adverse effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is well-absorbed and can cross the blood-brain barrier, making it effective in targeting neuronal cells . It is distributed throughout various tissues, with a higher concentration observed in the liver and brain. The compound’s localization and accumulation are influenced by its lipophilicity and interaction with cellular transport mechanisms.

Subcellular Localization

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one exhibits specific subcellular localization, which affects its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s targeting to these compartments is facilitated by post-translational modifications and specific targeting signals. This subcellular localization is crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.

属性

IUPAC Name |

1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRNDCAHLWKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183515 | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443291-25-5 | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443291-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

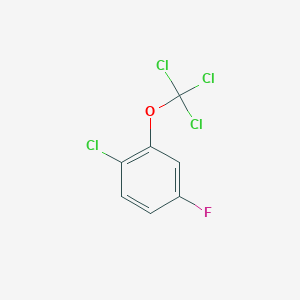

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)

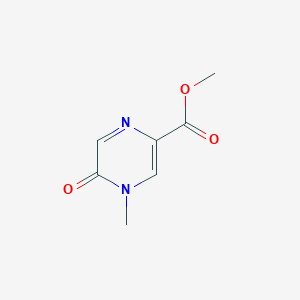

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

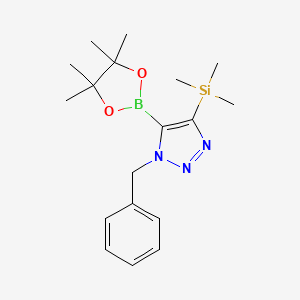

![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)

![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)

![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)